Methyltriphenoxyphosphonium iodide

Description

Overview of Methyltriphenoxyphosphonium Iodide as a Quaternary Phosphonium (B103445) Salt

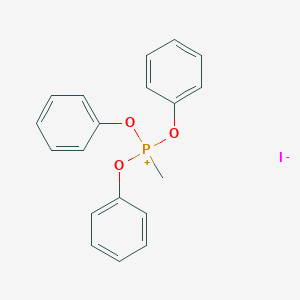

This compound is classified as a quaternary phosphonium salt. This classification stems from its molecular structure, which features a central phosphorus atom bonded to four organic groups—in this case, three phenoxy groups and one methyl group—resulting in a positively charged phosphonium cation. ontosight.ai This cation is paired with an iodide anion. ontosight.ai The compound typically appears as a yellow-brownish solid. chemicalbook.com

The synthesis of this compound is most commonly achieved through the reaction of triphenyl phosphite (B83602) with methyl iodide. prepchem.com An alternative synthetic route involves the reaction of phosphorus oxychloride with phenol, followed by a methylation step. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₈IO₃P ontosight.aichembk.com |

| Molecular Weight | 452.22 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 142-146 °C chembk.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Yellow-Brownish Solid chemicalbook.com |

| Canonical SMILES | CP+(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] |

| InChI Key | VKTOBGBZBCELGC-UHFFFAOYSA-M sigmaaldrich.comsigmaaldrich.com |

Significance in Modern Synthetic Organic Chemistry

The significance of this compound in modern synthetic organic chemistry is multifaceted, with its primary role being a highly effective reagent for a variety of chemical transformations. ontosight.ai It is particularly renowned for its ability to convert alcohols into the corresponding iodides under mild conditions. electronicsandbooks.com This reactivity is especially valuable in the field of nucleoside and oligonucleotide chemistry, where it is used to transform the 5'-hydroxyl group into a 5'-deoxy-5'-iodo group. chemicalbook.comacs.org This specific conversion is a critical step for further modifications, such as those used in "click chemistry" for DNA and RNA functionalization.

Beyond iodination, the reagent is also employed for dehydration and dehydrohalogenation reactions. rsc.org For instance, it can be used to dehydrate secondary alcohols and synthesize conjugated dienes and trienes in good yields. electronicsandbooks.com Furthermore, this compound serves as a precursor for the generation of Wittig reagents, which are instrumental in the formation of carbon-carbon double bonds, a fundamental reaction in organic synthesis. Its utility extends to solid-phase peptide synthesis (SPPS), where it is used to introduce iodinated amino acid residues into peptides, allowing for subsequent functionalization. nih.gov Researchers have also utilized this reagent to stereospecifically convert substituted ethylene (B1197577) oxides into olefins. electronicsandbooks.com

Scope of Academic Research on this compound

Academic research on this compound is extensive, covering its synthesis, reaction mechanisms, and expanding applications. A significant area of investigation has been the study of its reaction mechanisms, particularly the role of the solvent in its reactivity. electronicsandbooks.comrsc.org Studies have compared its effectiveness in various aprotic solvents, such as hexamethylphosphoric triamide (HMPT) and 1,3-dimethylimidazolidin-2-one (DMI), revealing that the primary step in alcohol dehydration involves the interaction of the alcohol with the reagent and the displacement of a phenoxide group. rsc.org In contrast, solvents like dimethyl sulfoxide (B87167) (DMSO) can hinder the desired reaction due to interactions with the reagent itself. electronicsandbooks.comrsc.org

The synthetic utility of this compound continues to be an active area of research, with a focus on its application in the modification of complex biomolecules. electronicsandbooks.com This includes detailed studies on the iodination of nucleosides, oligonucleotides, and peptides, which are crucial for developing new diagnostic and therapeutic tools. acs.orgnih.gov The thermal and chemical stability of the compound has also been a subject of investigation. Furthermore, research has delved into the mechanistic details of the iodination of alcohols, including the potential for molecular rearrangements during the reaction. stackexchange.com The broader interest in iodine chemistry, from its role in biological systems to materials science, continues to fuel the exploration of reagents like this compound. manchester.ac.ukresearchgate.net

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Reaction Mechanism | The reaction with alcohols proceeds via the displacement of a phenoxide ion. rsc.orgstackexchange.com The choice of solvent significantly impacts reactivity. electronicsandbooks.comrsc.org |

| Dehydration Reactions | Effective for dehydrating secondary alcohols to form alkenes, including conjugated dienes and trienes. electronicsandbooks.com |

| Biomolecule Modification | Widely used for the 5'-iodination of nucleosides and oligonucleotides. acs.org Enables late-stage functionalization of peptides on solid phase. nih.gov |

| Stereochemistry | Can be used for the stereospecific conversion of epoxides to olefins. electronicsandbooks.com |

| Synthetic Utility | Serves as a precursor to Wittig reagents for olefination reactions. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl(triphenoxy)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTOBGBZBCELGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938707 | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-99-6 | |

| Record name | Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17579-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017579996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyltriphenoxyphosphonium Iodide

Primary Synthesis Routes

The most well-documented and widely used method for the synthesis of methyltriphenoxyphosphonium iodide is the direct reaction of triphenyl phosphite (B83602) with methyl iodide. Alternative routes, as specified, are less common or not described in readily available chemical literature.

Reaction of Triphenyl Phosphite with Methyl Iodide

The reaction between triphenyl phosphite and methyl iodide is a classic example of the formation of a phosphonium (B103445) salt and is the principal route for synthesizing this compound. wikipedia.orgprepchem.com This transformation is the first step in what is more broadly known as the Michaelis-Arbuzov reaction, which typically involves the subsequent rearrangement of the phosphonium salt intermediate. wikipedia.orgorganic-chemistry.orgjk-sci.com However, in the case of triaryl phosphites, the resulting phosphonium salt is often stable enough to be isolated. wikipedia.org

A typical laboratory preparation involves heating triphenyl phosphite and methyl iodide together. wikipedia.orgprepchem.com One specific procedure details heating 31 g of triphenyl phosphite with 21 g of methyl iodide for an extended period. wikipedia.orgprepchem.com This direct combination of the two reactants leads to the formation of the desired phosphonium salt.

Reaction Conditions and Anhydrous Environment Requirements

The synthesis of this compound from triphenyl phosphite and methyl iodide requires specific reaction conditions to ensure a high yield and purity of the product. The reaction is typically carried out by heating the mixture of the two reactants. wikipedia.orgprepchem.com

A crucial aspect of this synthesis is the maintenance of an anhydrous environment. Both the reactants and the resulting phosphonium salt can be sensitive to moisture, which can lead to unwanted side reactions and a decrease in yield. To achieve these anhydrous conditions, several measures are employed. The reaction can be conducted using a Dean-Stark apparatus, which is designed to remove any water present in the reaction mixture. wikipedia.org Following the reaction, the work-up procedure also emphasizes the exclusion of water. This is achieved by washing the product with dry solvents, such as dry ether, and using drying agents like phosphorus pentoxide to remove any residual moisture from the final product. wikipedia.org The handling of the reagents and the product is often recommended to be performed under an inert atmosphere, such as nitrogen or argon, to further prevent contact with atmospheric moisture.

| Parameter | Condition | Rationale |

| Reactants | Triphenyl phosphite, Methyl iodide | Primary starting materials for the synthesis. |

| Temperature | Heating, with the boiling point of the mixture rising from approximately 70°C to 115°C. wikipedia.org | To provide the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Environment | Anhydrous | To prevent hydrolysis of the reactants and product, which would lead to the formation of byproducts and a lower yield. |

| Apparatus | Dean-Stark apparatus | To continuously remove water from the reaction mixture. wikipedia.org |

| Work-up | Washing with dry ether, drying over phosphorus pentoxide. wikipedia.org | To purify the product and remove any remaining moisture. |

Mechanistic Aspects of Formation via Nucleophilic Substitution

The formation of this compound from triphenyl phosphite and methyl iodide proceeds through a well-established mechanism known as a bimolecular nucleophilic substitution (SN2) reaction. jk-sci.comstackexchange.com In this reaction, the phosphorus atom of the triphenyl phosphite acts as the nucleophile. The lone pair of electrons on the phosphorus atom attacks the electrophilic methyl group of methyl iodide.

Role of Reflux Conditions

Reflux is a common and important technique employed in the synthesis of this compound. wikipedia.orgprepchem.com It involves heating the reaction mixture to its boiling point and condensing the resulting vapors, returning them to the reaction flask. solubilityofthings.com This technique serves several critical purposes in this synthesis.

Firstly, it allows the reaction to be maintained at a constant and elevated temperature, which is typically the boiling point of the solvent or the reaction mixture itself. solubilityofthings.com This sustained heating provides the necessary energy to overcome the activation energy barrier of the reaction, thereby increasing the reaction rate. In a specific preparation, the reaction is heated under reflux for 36 hours, with the temperature of the boiling mixture rising from 70°C to 115°C as the reaction progresses. wikipedia.org

Secondly, the use of a condenser in the reflux apparatus prevents the loss of volatile reactants, such as methyl iodide, and any solvent that might be used. solubilityofthings.com By cooling the vapors and returning them to the reaction flask, the concentration of the reactants is maintained over the extended reaction time, ensuring that the reaction can proceed to completion and maximizing the yield of the product.

Synthesis from Methyltriphenoxyl Chloride and Iodine

There is no readily available scientific literature describing a synthetic route to this compound starting from a compound named "methyltriphenoxyl chloride" and iodine. The chemical name "methyltriphenoxyl chloride" is not standard and does not correspond to a common, well-defined starting material for the synthesis of this phosphonium salt. Therefore, a detailed description of this synthetic methodology cannot be provided based on existing chemical knowledge.

Stepwise Synthesis via Methyltriphenylphosphonium (B96628) Iodide and Phenols

A synthetic pathway for the preparation of this compound beginning with methyltriphenylphosphonium iodide and phenols is not a recognized or documented method in the chemical literature. In fact, related reactions often proceed in the opposite direction, where a phenoxide group on a phosphonium salt is displaced by another nucleophile. For instance, in the application of this compound for the synthesis of neopentyl iodide from neopentyl alcohol, a phenolate ion is replaced by the neo-pentyloxy group, releasing a molecule of phenol. stackexchange.com This indicates that the phenoxy group is a leaving group in such reactions, making the synthesis of this compound from methyltriphenylphosphonium iodide and phenols mechanistically unlikely under standard conditions.

Purification and Isolation Techniques for this compound

Effective purification and isolation are critical steps to obtain this compound of high purity. The primary techniques employed are recrystallization and precipitation.

Recrystallization Methods

Recrystallization is a common technique for purifying solid compounds. For this compound, a solvent system of acetone and diethyl ether is effective. The crude product is dissolved in a minimal amount of warm, dry acetone. prepchem.com It is crucial to minimize the contact time with acetone to prevent any potential degradation. chemdad.com Following complete dissolution, an equal volume of dry diethyl ether is added to the solution. This induces the crystallization of this compound as flat needles. The purified crystals are then collected, typically by centrifugation, washed multiple times with dry diethyl ether, and dried under a vacuum over a desiccant such as phosphorus pentoxide. chemdad.com

| Parameter | Details |

| Solvent System | Acetone (for dissolution) and Diethyl Ether (as anti-solvent) |

| Procedure | 1. Dissolve crude product in minimal warm, dry acetone. 2. Add an equal volume of dry diethyl ether. 3. Collect the resulting needle-like crystals. |

| Post-treatment | Wash crystals with dry diethyl ether and dry under vacuum. |

Precipitation Techniques

Precipitation is another effective method for isolating this compound from the reaction mixture. After the initial reaction between triphenyl phosphite and methyl iodide, the reaction mixture is cooled. Dry diethyl ether is then added, which causes the product to precipitate out of the solution as yellowish-brown needles. prepchem.com The precipitate is then washed repeatedly with dry ether to remove any unreacted starting materials or soluble impurities. The final product is dried over phosphorus pentoxide to ensure it is free of moisture. prepchem.com

| Parameter | Details |

| Precipitating Agent | Dry Diethyl Ether |

| Procedure | 1. Cool the reaction mixture after completion. 2. Add dry diethyl ether to induce precipitation. 3. Isolate the precipitated solid. |

| Washing and Drying | Wash the precipitate with dry diethyl ether and dry over phosphorus pentoxide. |

Investigation of Disproportionation Products and P-O-P Intermediates during Thermolysis

The thermal decomposition of this compound has been investigated to understand its stability and degradation pathways. When subjected to high temperatures, particularly in the molten state above 175°C, the compound undergoes disproportionation. researchgate.net This process involves the redistribution of the phenoxy and methyl groups attached to the phosphorus center.

The thermolysis leads to the formation of a mixture of phosphonium salts with the general structure (PhO)nPMe4-nI, where 'n' can range from 0 to 4. researchgate.netresearchgate.net These disproportionation products have been identified through a combination of ¹H and ³¹P NMR spectroscopy. researchgate.net

Furthermore, during the thermal decomposition of molten this compound, a transient intermediate containing a P-O-P (pyrophosphate-like) structure has been observed. researchgate.net The presence of this intermediate is more pronounced when the thermolysis is conducted in a deuterated chloroform (B151607) (CDCl₃) solution. In some cases, this P-O-P intermediate can accumulate to a significant concentration before eventually decomposing to the final Arbuzov products. researchgate.netresearchgate.net

| Disproportionation Product | General Formula |

| Tetramethylphosphonium iodide | Me₄PI |

| This compound | MeP(OPh)₃I |

| Dimethyldiphenoxyphosphonium iodide | Me₂P(OPh)₂I |

| Trimethylphenoxyphosphonium iodide | Me₃P(OPh)I |

| Triphenyl phosphite | P(OPh)₃ |

Reaction Mechanisms and Mechanistic Investigations of Methyltriphenoxyphosphonium Iodide

Fundamental Mechanistic Pathways

The utility of methyltriphenoxyphosphonium iodide as a reagent is founded on its ability to facilitate the removal of specific functional groups under mild conditions. Its fundamental mechanistic pathways involve the formation of a reactive phosphonium (B103445) intermediate that drives subsequent reactions.

Role as a Reagent in Hydroxyl Group and Halogen Removal

This compound is an effective reagent for the substitution of hydroxyl groups and the elimination of halogens from organic molecules. It is particularly well-known for converting primary, secondary, and tertiary alcohols into their corresponding iodides in high yields. rsc.org The general mechanism for hydroxyl group removal involves the activation of the alcohol's C-O bond, followed by nucleophilic attack by the iodide ion. libretexts.orgyoutube.com

The process facilitates the transformation of the hydroxyl group, a poor leaving group, into a better one. This activation makes the carbon atom susceptible to substitution. The reaction of an alcohol with MTPI leads to an alkoxyphosphonium salt intermediate, which then undergoes an Sₙ2 reaction with the iodide ion to yield the alkyl iodide and triphenyl phosphite (B83602).

MTPI is also employed in dehydrohalogenation reactions, where it promotes the elimination of a hydrogen halide from a molecule to form an alkene. rsc.org

Phosphonium Intermediate Formation and Stabilization

The core of MTPI's reactivity lies in the formation and subsequent reactions of phosphonium intermediates. The stability and reactivity of these intermediates are crucial and are influenced by the reactants and the solvent environment.

This compound is synthesized from the reaction of triphenyl phosphite and methyl iodide. prepchem.comstackexchange.com In this reaction, the phosphorus atom in triphenyl phosphite acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This Sₙ2 reaction results in the formation of the methyltriphenoxyphosphonium cation and an iodide anion, which associate to form the stable salt. rsc.org

The preparation involves heating triphenyl phosphite and methyl iodide, often under reflux. prepchem.com The resulting product, MTPI, is a crystalline solid. prepchem.comsigmaaldrich.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

|---|

The choice of solvent is critical in reactions involving MTPI, as it can significantly influence the reaction pathway and efficiency. Polar aprotic solvents are particularly effective in promoting these reactions. rsc.org Solvents like 1,3-dimethylimidazolidin-2-one (DMI) and hexamethylphosphoramide (B148902) (HMPA) are frequently used. rsc.orgrsc.org

DMI is a highly polar, aprotic solvent with high thermal and chemical stability. wikipedia.org Its polarity helps to solvate and stabilize the ionic phosphonium intermediates, such as the methyltriphenoxyphosphonium cation and the subsequent alkoxyphosphonium cation formed during the reaction with an alcohol. rsc.org This stabilization facilitates the desired nucleophilic substitution or elimination reactions by preventing the immediate collapse of ion pairs and allowing the reaction to proceed through a more controlled pathway. stackexchange.com The use of DMI has been shown to be an effective replacement for the more commonly used but carcinogenic HMPA, yielding comparable results in dehydration reactions. rsc.orglookchem.com

Dehydration Reaction Mechanisms

MTPI is a highly effective reagent for the dehydration of alcohols to form alkenes, a reaction that proceeds under mild conditions. acs.org This makes it suitable for use with sensitive substrates.

Interaction with Alcohols and Phenoxide Displacement as a Primary Step

The mechanism for the dehydration of alcohols by MTPI begins with the interaction between the alcohol and the MTPI reagent. rsc.orgrsc.org It has been established that the primary step in this process is the direct interaction of the alcohol's hydroxyl group with the electrophilic phosphorus center of MTPI, leading to the displacement of one of the phenoxide groups. rsc.orgrsc.org

Following the formation of the alkoxyphosphonium intermediate, the reaction can proceed via an elimination pathway to yield the final alkene product.

Table 2: Dehydration of Hexa-1,5-dien-3-ol with MTPI in Different Solvents

| Alcohol | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Hexa-1,5-dien-3-ol | MTPI | 1,3-Dimethylimidazolidin-2-one (DMI) | 50-60 °C | 2 h | Hexa-1,3,5-triene | 53% | rsc.org |

Two-Step Mechanism: Hydroxyl-to-Iodine Substitution and Dehydroiodination

The dehydration of secondary alcohols using this compound in an aprotic solvent like hexamethylphosphoramide (HMPA) proceeds through a distinct two-step mechanism.

Hydroxyl-to-Iodine Substitution: The initial step involves the conversion of the alcohol's hydroxyl group into an iodo group. This transformation occurs with an inversion of configuration at the stereocenter. The alcohol oxygen attacks the phosphonium center of MTPI, leading to the displacement of a phenoxide ion. rsc.org Subsequently, the iodide ion attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, resulting in the formation of an alkyl iodide and triphenylphosphine (B44618) oxide.

Dehydroiodination: The second step is the elimination of hydrogen iodide (HI) from the intermediate alkyl iodide to form an alkene. This elimination step is a dehydroiodination reaction.

Stereochemical Implications and Product Geometric Isomer Distributions

The stereochemistry of the starting alcohol and the reaction conditions significantly influence the geometric isomer distribution of the resulting alkene products. While the initial hydroxyl-to-iodine substitution proceeds with inversion of configuration, the subsequent dehydroiodination step can lead to a mixture of geometric isomers.

For example, the dehydration of both erythro- and threo-secondary alcohols using MTPI has been shown to produce a mixture of Z- and E-olefins, with the Z-olefin being the major product (64-72%). The observation that different starting stereoisomers lead to a similar product distribution points towards a common intermediate, likely the alkyl iodide, which can equilibrate before elimination.

| Starting Alcohol Stereoisomer | Predominant Alkene Isomer | Percentage of Z-olefin |

| erythro | Z-olefin | 64-72% |

| threo | Z-olefin | 64-72% |

This table illustrates the typical geometric isomer distribution in the dehydration of secondary alcohols with MTPI, indicating a lack of high stereospecificity.

Dehydrohalogenation Reaction Mechanisms

This compound is an effective reagent for dehydrohalogenation reactions, which involve the removal of a hydrogen halide from a substrate to form an alkene. rsc.orgwikipedia.org This type of reaction is a β-elimination. wikipedia.org

The mechanism of dehydrohalogenation can proceed through either an E1 or E2 pathway, depending on the substrate and reaction conditions. saskoer.ca In the context of MTPI-induced reactions, which are often carried out under mild conditions, the specific pathway can be influenced by factors such as the solvent and the structure of the alkyl halide. rsc.org A strong base is often used to facilitate the removal of a proton from a carbon adjacent to the one bearing the halogen. saskoer.caunacademy.com The electrons from the C-H bond then move to form a new pi bond, expelling the halide ion as a leaving group. saskoer.ca

Nucleophilic Substitution Mechanisms

Transformation of Hydroxyl Groups to Iodo Groups

A primary application of this compound is the conversion of hydroxyl groups to iodo groups, a key transformation in various synthetic procedures, particularly in nucleoside chemistry. scbt.com This reaction is a form of nucleophilic substitution. The mechanism involves the activation of the alcohol's hydroxyl group by the phosphonium reagent, making it a good leaving group.

The initial step is the reaction of the alcohol with MTPI. rsc.org The oxygen atom of the alcohol acts as a nucleophile, attacking the phosphorus atom of MTPI and displacing a phenoxide ion. This forms an alkoxyphosphonium iodide intermediate. pearson.com The iodide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen, leading to the formation of the iodoalkane and triphenylphosphine oxide. pearson.com

Sₙ2-Type Iodide Displacement in Alkyl Iodide Formation

The conversion of alcohols to alkyl iodides using MTPI generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. commonorganicchemistry.com This is characterized by a single, concerted step where the nucleophile (iodide) attacks the electrophilic carbon atom at the same time as the leaving group (the activated hydroxyl group) departs. libretexts.orglibretexts.org

A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the carbon center undergoing substitution. commonorganicchemistry.comlibretexts.org The iodide ion attacks from the backside relative to the leaving group, leading to a predictable stereochemical outcome. libretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the substrate (the alkoxyphosphonium intermediate) and the nucleophile (iodide ion). libretexts.org

However, alternative pathways have been suggested, especially in cases where rearrangements are observed. For instance, in the reaction of neopentyl alcohol, the formation of rearranged products suggests the possibility of an ionic intermediate that can undergo rearrangement before the iodide ion attacks. stackexchange.com

Prevention of Intramolecular Cyclization in Nucleoside Transformations

In the synthesis and modification of nucleosides, this compound is employed to convert the 5'-hydroxyl group to a 5'-iodo group. scbt.com This transformation is crucial for subsequent reactions, such as the introduction of other functional groups.

A significant advantage of using MTPI in this context is the prevention of unwanted side reactions, such as intramolecular cyclization. In nucleosides, the proximity of other functional groups, like the nucleobase, can lead to cyclization if the reaction conditions are not carefully controlled. The mild conditions under which MTPI reactions are typically performed help to minimize these side reactions. The Sₙ2 nature of the iodide displacement ensures a direct conversion to the 5'-iodo derivative without the formation of carbocationic intermediates that could be prone to intramolecular attack and cyclization.

Insights from Advanced Spectroscopic and Computational Studies

Modern analytical techniques have been instrumental in moving beyond classical mechanistic proposals to a more detailed understanding of the transient species and transition states involved in reactions with this compound.

Ultrafast Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful, albeit still emerging, tool for studying the kinetics of rapid chemical reactions. While direct ultrafast NMR studies specifically on this compound are not extensively documented in seminal literature, its application to analogous systems underscores its potential. For instance, ultrafast 2D NMR has been successfully employed to confirm that the related Michaelis-Arbuzov reaction between triethyl phosphite and benzyl (B1604629) bromide proceeds through a phosphonium intermediate, consistent with an Sₙ2 mechanism. nih.gov

The primary advantage of ultrafast NMR is its ability to acquire multidimensional spectra in a single scan, drastically reducing experiment times from minutes to fractions of a second. nih.gov This capability is ideal for monitoring reactions involving highly reactive and short-lived intermediates, such as the quasiphosphonium salts formed during the Michaelis-Arbuzov reaction. wikipedia.org For a reactive species like this compound, this technique could allow for real-time observation of its formation and subsequent conversion, providing invaluable kinetic data and mechanistic insights that are inaccessible through conventional NMR methods. nih.gov The significant sensitivity gains offered by hyperpolarization techniques like dissolution dynamic nuclear polarisation (D-DNP), combined with ultrafast NMR, open the door to detailed analysis of reaction mixtures and process monitoring. nih.gov

Conventional ³¹P and ¹H NMR spectroscopy have been fundamental in elucidating the reaction pathways of this compound. As the central atom in the phosphonium salt, the phosphorus nucleus is highly sensitive to its chemical environment, making ³¹P NMR an exceptional tool for tracking the progress of reactions. mdpi.com The natural abundance (100%) and high gyromagnetic ratio of the ³¹P nucleus provide excellent NMR sensitivity. mdpi.com

The formation of this compound from the reaction of triphenyl phosphite with methyl iodide is the initial step in a classic Michaelis-Arbuzov reaction sequence. wikipedia.orgstackexchange.com This phosphonium intermediate is often stable enough for isolation and characterization. wikipedia.org However, it can undergo further reactions, such as thermal decomposition or rearrangement.

¹H NMR studies have provided direct evidence of the behavior of MTPI in solution. In a deuterated chloroform (B151607) (CDCl₃) solution at room temperature, the decomposition of the phosphonium salt into a phosphonate (B1237965) product can be observed over time. londonmet.ac.uk The initial ¹H NMR spectrum shows a characteristic doublet for the methyl protons coupled to the phosphorus atom, which gradually diminishes as a new doublet corresponding to the methyl group of the rearranged phosphonate product appears at a different chemical shift. londonmet.ac.uk

Table 1: ¹H NMR Spectral Data for the Decomposition of this compound in CDCl₃ at Room Temperature londonmet.ac.uk

| Time | Compound | Signal | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Relative Mole % |

| Initial | This compound | CH₃-P⁺ | 3.08 | JP-H = 16.5 | ~100% |

| After 20 h | This compound | CH₃-P⁺ | 3.08 | JP-H = 16.5 | 87.0% |

| Methyl Phenyl Phosphonate (rearrangement product) | CH₃-P=O | 1.80 | JP-H = 17.7 | 13.0% |

This spectroscopic evidence clearly demonstrates that even under mild conditions, this compound is not entirely inert but can slowly rearrange, highlighting the importance of in-situ monitoring for mechanistic studies.

Influence of Solvent-Reagent Interactions on Reaction Pathways

The choice of solvent is not merely an incidental condition but a critical parameter that can profoundly influence both the rate and the mechanism of reactions involving this compound. chemrxiv.org The solvent can alter reaction pathways by stabilizing or destabilizing reactants and transition states, or by directly participating in the reaction. chemrxiv.orgrsc.org

Table 2: Effect of Solvent on Reaction Pathways Involving this compound (MTPI) rsc.org

| Solvent | Proposed Interaction | Observed Outcome | Mechanistic Implication |

| Hexamethylphosphoric triamide (HMPT) | Initially thought to interact with alcohol substrate. | Effective dehydration and dehydrohalogenation. | Later shown that MTPI-alcohol interaction is the primary step. |

| 1,3-Dimethylimidazolidin-2-one | Serves as an aprotic medium. | Effective dehydration and dehydrohalogenation, similar to HMPT. | Supports the mechanism of direct MTPI-alcohol interaction rather than solvent-alcohol interaction. |

| Dimethyl sulphoxide (DMSO) | Direct interaction with MTPI. | Hindered alcohol dehydration; formation of dimethyl sulphide. | The solvent acts as a reagent, leading to a different reaction pathway and product. |

These findings underscore the necessity of carefully selecting the solvent, as its interaction with this compound can dictate the feasibility, efficiency, and direction of a desired chemical transformation.

Applications of Methyltriphenoxyphosphonium Iodide in Advanced Organic Synthesis

Reagent in Dehydration Reactions

MTPI is a highly effective reagent for the dehydration of alcohols to form alkenes. rsc.org This process typically occurs under mild conditions and offers a high degree of selectivity, making it a powerful tool for synthetic chemists. acs.org

Selective Dehydration of Secondary Alcohols to Alkenes

MTPI demonstrates notable success in the selective dehydration of secondary alcohols to produce alkenes. acs.org This transformation is advantageous as it often proceeds with minimal side reactions. The reaction mechanism is believed to involve the initial formation of an alkoxyphosphonium salt, which then undergoes elimination to yield the corresponding alkene. This process can be performed under relatively mild conditions, preserving the integrity of other functional groups within the molecule.

Synthesis of Conjugated Polyenes (e.g., Hexa-1,3,5-trienes)

A significant application of MTPI-mediated dehydration is the synthesis of conjugated polyenes. For instance, MTPI has been successfully employed in the synthesis of conjugated hexa-1,3,5-trienes. rsc.org This is achieved through the dehydration of appropriate unsaturated alcohol precursors. The ability to construct these extended π-systems under mild conditions is of considerable importance in the synthesis of various natural products and functional organic materials. For example, the dehydration of hexa-1,5-dien-3-ol using MTPI in either 1,3-dimethylimidazolidin-2-one (DMI) or hexamethylphosphoramide (B148902) (HMPT) as a solvent at 50-60°C for 2 hours yields hexa-1,3,5-triene in 53% and 56% yield, respectively. rsc.org

Reaction Conditions and Substrate Scope for Dehydration

The dehydration reactions using MTPI are typically carried out in aprotic solvents. rsc.orgrsc.org Hexamethylphosphoramide (HMPT) has been a commonly used solvent for these reactions. rsc.orgacs.org However, research has shown that 1,3-dimethylimidazolidin-2-one (DMI) can be an effective alternative to the more hazardous HMPT. rsc.orgrsc.org The reaction temperature for the dehydration of secondary alcohols is generally moderate, often in the range of 50-60°C. rsc.org In contrast, dimethyl sulfoxide (B87167) (DMSO) has been found to be an unsuitable solvent as it interacts with MTPI, leading to the formation of dimethyl sulfide (B99878) and hindering the desired dehydration process. rsc.orgrsc.org

The substrate scope for MTPI-mediated dehydration is broad and includes a variety of secondary alcohols. rsc.orgacs.org The reaction has been shown to be effective for both cyclic and acyclic secondary alcohols. For example, 4-methylcyclohexanol (B52717) can be dehydrated to 4-methylcyclohexene. rsc.org

| Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

| Hexa-1,5-dien-3-ol | DMI | 50-60 | Hexa-1,3,5-triene | 53 |

| Hexa-1,5-dien-3-ol | HMPT | 50-60 | Hexa-1,3,5-triene | 56 |

| 4-Methylcyclohexanol | DMI or HMPT | 50-60 | 4-Methylcyclohexene | - |

Data sourced from a 1981 study by Spangler et al. rsc.org

Reagent in Dehydrohalogenation Reactions

In addition to its role in dehydration, MTPI is also a valuable reagent for dehydrohalogenation reactions. rsc.org This process involves the elimination of a hydrogen halide from an alkyl halide to form an alkene.

Formation of Alkenes from Alkyl Halides

MTPI can effectively promote the formation of alkenes from alkyl halides under mild conditions. rsc.org This transformation provides an alternative route to alkenes, complementing the dehydration of alcohols. The reaction proceeds by the elimination of HX (where X is a halogen) from the alkyl halide substrate. For instance, the dehydrohalogenation of 4-bromohepta-1,6-diene (B3384920) with MTPI in DMI or HMPT at 50-60°C for 2 hours results in the formation of a mixture of hepta-1,3,5-triene and hepta-1,3,6-triene. rsc.org

| Substrate | Solvent | Temperature (°C) | Products | Yield (%) |

| 4-Bromohepta-1,6-diene | DMI | 50-60 | Hepta-1,3,5-triene and Hepta-1,3,6-triene | 55 |

| 4-Bromohepta-1,6-diene | HMPT | 50-60 | Hepta-1,3,5-triene and Hepta-1,3,6-triene | 51 |

Data sourced from a 1981 study by Spangler et al. rsc.org

Utility in Nucleoside and Oligonucleotide Chemistry

MTPI has found significant application in the field of nucleoside and oligonucleotide chemistry. Its primary role in this area is the selective iodination of hydroxyl groups, a key transformation for the synthesis of modified nucleosides and for the functionalization of oligonucleotides. nih.gov

One of the most important uses of MTPI is the conversion of the 5'-hydroxyl group of nucleosides to a 5'-deoxy-5'-iodo group. nih.govacs.org This reaction is crucial for the synthesis of various nucleoside analogs, which are important tools in biomedical research and drug development. The iodination is typically carried out under mild conditions, which is essential to avoid the degradation of these often-sensitive biomolecules. The resulting 5'-iodo nucleosides can then be used in subsequent reactions, such as the introduction of an azide (B81097) group for "click chemistry" applications.

Furthermore, MTPI is also utilized for the iodination of secondary hydroxyl groups in nucleosides, expanding its utility in creating a diverse range of modified nucleoside structures. acs.org The ability to selectively modify specific hydroxyl groups within a nucleoside is a testament to the controlled reactivity of MTPI. This reagent has been employed in the solid-phase synthesis of oligonucleotides, where it facilitates the 5'-iodination of the terminal deoxyribose, enabling further chemical modifications.

5′-Hydroxyl to 5′-Deoxy-5′-Iodo Group Transformation in Nucleosides

A significant application of methyltriphenoxyphosphonium iodide is the direct conversion of the primary 5'-hydroxyl group of nucleosides into a 5'-deoxy-5'-iodo group. acs.org This transformation is a key step in the synthesis of various modified nucleosides. The reaction is typically carried out in a suitable solvent like pyridine (B92270). acs.org For instance, the reaction of thymidine (B127349) with an excess of this compound in pyridine yields 5'-deoxy-5'-iodo-O2,3'-cyclothymidine. acs.org This method provides a direct route to 5'-iodo nucleosides, which are valuable intermediates for producing deoxy sugars, unsaturated sugars, and amino sugars. acs.org

The direct iodination of the 5'-hydroxyl group offers an advantage over traditional two-step methods that involve the formation of a sulfonate ester followed by displacement with sodium iodide. acs.org In some cases, the reaction with this compound can also lead to the formation of phenyl methylphosphonate (B1257008) esters of secondary hydroxyl groups. acs.org The reactivity of purine (B94841) nucleosides with this reagent can also lead to the formation of N3,5'-cyclonucleosides in high yield. acs.org

Synthesis of Modified Nucleoside Analogs for Biological Studies

This compound plays a crucial role in the synthesis of modified nucleoside analogs, which are instrumental for biological studies, including the development of anticancer and antiviral agents. nih.govucl.ac.uk These analogs often feature modifications at the furanose ring or the nucleobase. nih.gov The conversion of the 5'-hydroxyl group to a 5'-iodo group is a common strategy to introduce further modifications. For example, 5'-iodo nucleosides can be converted to other functional groups, facilitating the synthesis of a diverse library of analogs. umich.edu

The synthesis of these analogs is critical for structure-activity relationship (SAR) studies. For instance, a series of C5′-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogs were synthesized starting from a C2-aryl iodide derivative, which was subsequently modified at the 5'-position. nih.gov

Application in Click Chemistry for Oligonucleotide Functionalization (5′-Azide Synthesis)

The 5'-iodo group introduced by this compound can be readily converted to a 5'-azide group, a key functional group for "click chemistry". glenresearch.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for oligonucleotide functionalization. idtdna.com The 5'-azide-modified oligonucleotide can be reacted with an alkyne-containing molecule to form a stable triazole linkage. idtdna.comuni-muenchen.de

This method allows for the attachment of various labels, such as fluorophores and biotin, to oligonucleotides. idtdna.com The conversion of a 5'-iodo-modified oligonucleotide to a 5'-azide is achieved by treatment with sodium azide. glenresearch.com This two-step process, iodination followed by azidation, provides a reliable method for introducing an azide functionality at the 5'-terminus of an oligonucleotide, which is then ready for click ligation. glenresearch.comuni-muenchen.de

Role in Solid-Phase Synthesis of Nucleic Acids

This compound is also utilized in the context of solid-phase synthesis of nucleic acids. acs.orgatdbio.comwikipedia.orgdanaher.comnih.gov A method has been developed for the in-column conversion of the 5'-hydroxyl of CPG-bound oligodeoxyribonucleotides to an iodo group. umich.edu This on-column iodination is performed after the completion of the automated DNA synthesis cycle and before the deprotection and cleavage of the oligonucleotide from the solid support. umich.edu

The 5'-iodo-modified oligonucleotide, still attached to the solid support, can then be subjected to further reactions, such as displacement with nucleophiles to introduce other functional groups. umich.edu The protecting groups on the DNA bases and the phosphate (B84403) backbone prevent the iodinating reagent from reacting at sites other than the 5'-hydroxyl group. umich.edu This on-support modification strategy simplifies the synthesis of 5'-functionalized oligonucleotides.

Applications in Peptide Chemistry

Iodination of Peptides in Solid-Phase Peptide Synthesis

While not a direct application of this compound itself, the concept of iodination is relevant in peptide chemistry. Iodination of tyrosine residues in peptides is a known method, and iodine is used in solid-phase peptide synthesis for the oxidative formation of disulfide bonds from S-acetamidomethyl (Acm) or trityl (Trt) protected cysteine residues. beilstein-journals.orgnih.gov However, the direct use of this compound for peptide iodination is less commonly reported compared to its extensive use in nucleoside chemistry. The iodination of tyrosine and histidine residues in peptides can be achieved using other reagents and methods. nih.gov

Precursor to Wittig Reagents for Carbon-Carbon Double Bond Formation

This compound serves as a precursor for the generation of Wittig reagents, which are pivotal in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. ucla.eduwikipedia.orgwikipedia.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of a phosphonium (B103445) ylide (the Wittig reagent) with a carbonyl compound. wikipedia.org

The synthesis of the Wittig reagent begins with the formation of a phosphonium salt. In this context, this compound is prepared by the reaction of triphenyl phosphite (B83602) with methyl iodide. acs.org However, for the Wittig reaction, typically triphenylphosphine (B44618) is reacted with an alkyl halide to form the phosphonium salt. wikipedia.org For example, the reaction of triphenylphosphine with methyl iodide produces methyltriphenylphosphonium (B96628) iodide. ucla.edu This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, to form the corresponding phosphonium ylide (e.g., methylenetriphenylphosphorane). ucla.eduwikipedia.org This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. ucla.eduwikipedia.org

Role in Phosphorylation Processes and Formation of Stable Phosphonium Intermediates

This compound plays a significant role in the activation of alcohols through a process that can be considered a form of phosphorylation, leading to the formation of stable phosphonium intermediates. This process is foundational to many of its applications, particularly in dehydration and substitution reactions.

The synthesis of MTPI itself involves the reaction of triphenyl phosphite with methyl iodide, resulting in a stable quaternary phosphonium salt. This salt is a key player in the subsequent activation of alcohols. The primary step in the reaction of MTPI with an alcohol involves the displacement of one of the phenoxy groups. rsc.org This interaction leads to the formation of a new, stable alkoxy-substituted phosphonium intermediate.

The general mechanism can be outlined as follows:

Reaction of MTPI with an alcohol: The alcohol's hydroxyl group attacks the phosphorus center of the MTPI.

Displacement of a phenoxide ion: This nucleophilic attack results in the displacement of a phenoxide ion (PhO⁻), a relatively good leaving group.

Formation of a stable phosphonium intermediate: The product of this initial reaction is a new, more reactive phosphonium salt where the hydroxyl group of the alcohol is now bonded to the phosphorus atom.

This newly formed phosphonium intermediate is stable enough to be involved in subsequent synthetic steps but is also reactive enough to facilitate transformations such as dehydration to form alkenes. rsc.org The stability of this intermediate is a key feature of MTPI's utility, allowing for controlled, stepwise reactions. For instance, in the dehydration of secondary alcohols, this phosphonium intermediate is crucial for the subsequent elimination step that yields the alkene product.

In Situ Generation of Iodide for Radical Reactions

While less documented than its other applications, this compound can be considered as a source for the in-situ generation of iodide ions, which can play a role in radical reactions. The iodide ion itself can act as a catalyst or initiator in certain radical processes. nih.gov

Introduction of Primary and Secondary Radicals in Hydroalkylation Reactions

The in-situ generated iodide from MTPI can potentially participate in radical hydroalkylation reactions. In such reactions, an alkyl radical is added across a double or triple bond. The generation of the initial alkyl radical is a critical step. While direct initiation of radical reactions by MTPI for hydroalkylation is not extensively reported, the iodide ion can be involved in the catalytic cycle of radical reactions initiated by other means, such as with hypervalent iodine reagents. nih.gov

The general principle would involve the following conceptual steps:

Release of Iodide: MTPI provides a source of iodide ions in the reaction mixture.

Radical Initiation: An external initiator would generate the primary or secondary alkyl radical from a suitable precursor.

It is important to note that while the concept is plausible, the direct application of MTPI for the in situ generation of iodide specifically for radical hydroalkylation reactions is not a widely established method.

Catalytic Roles in Organic Transformations

This compound also demonstrates significant utility as a catalyst in various organic transformations, most notably as a phase-transfer catalyst.

Application as a Phase Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). fzgxjckxxb.comwisdomlib.org Phosphonium salts, including this compound, are effective phase-transfer catalysts. fzgxjckxxb.com

The mechanism of action for MTPI as a phase-transfer catalyst involves the phosphonium cation pairing with an anionic reactant from the aqueous phase. This ion pair is sufficiently lipophilic to be transported into the organic phase, where the anion can then react with the organic substrate. The general advantages of using a phase-transfer catalyst like MTPI include:

Milder reaction conditions. fzgxjckxxb.com

Elimination of the need for expensive and anhydrous solvents. nih.gov

Increased reaction rates and yields. nih.gov

The structure of the phosphonium salt is crucial for its catalytic activity. The organic substituents on the phosphorus atom provide the necessary lipophilicity to solubilize the ion pair in the organic phase.

Enhancement of Reaction Efficiency and Yields

The application of this compound as a phase-transfer catalyst can lead to a significant enhancement of reaction efficiency and yields. nih.gov By facilitating the transport of reactants across the phase boundary, PTC overcomes the insolubility barrier, allowing the reaction to proceed at a much faster rate. wisdomlib.org

The impact of a phase-transfer catalyst on reaction outcomes can be seen in various transformations, such as nucleophilic substitutions, alkylations, and oxidations. While specific data for MTPI is not extensively detailed in readily available literature, the general principles of PTC and the documented effectiveness of other phosphonium salts provide strong evidence for its potential to improve reaction outcomes. For instance, in many PTC systems, reactions that would otherwise require harsh conditions or fail to proceed at all can be achieved in high yield at moderate temperatures. phasetransfer.comcrdeepjournal.org

Methyltriphenoxyphosphonium Iodide in Interdisciplinary Research

Biomolecular Chemistry Applications

The reactivity of Methyltriphenoxyphosphonium iodide makes it a valuable tool in the study of complex biological systems at the molecular level.

Cell Signaling and Membrane Dynamics StudiesCell signaling pathways are complex networks that govern cellular responses to various stimuli through a cascade of molecular events, including protein modifications and lipid signaling.sigmaaldrich.commiltenyibiotec.commdpi.comSimilarly, membrane dynamics, which involve processes like membrane trafficking and the definition of organelle identity, are tightly regulated by lipids such as phosphoinositides.nih.govnih.gov

The utility of MTPI in these fields stems from its ability to facilitate specific chemical modifications on biomolecules. By creating modified lipids or nucleotides, researchers can synthesize probes to investigate signaling cascades or the lifecycle of membrane components. Although direct studies detailing the use of MTPI in cell signaling are not prominent, its established role in organic synthesis makes it a potentially valuable tool for chemists developing novel molecules to dissect these intricate cellular processes.

Inhibition of Messenger RNA Synthesis in Viral Systems (e.g., HSV-1)The replication of viruses like Herpes Simplex Virus Type 1 (HSV-1) is dependent on the synthesis of viral proteins, which in turn requires the transcription of viral messenger RNA (mRNA).nih.govnih.govThe inhibition of viral mRNA synthesis is a key antiviral strategy. Research has shown that analogues of S-adenosylhomocysteine can block the multiplication of HSV-1 by inhibiting the methylation of viral RNA, a crucial step for its stability and translation.nih.govnih.gov

This compound contributes to this area of research through its fundamental reactivity with nucleosides. The ability of MTPI to convert 5'-hydroxyl groups to 5'-iodo groups allows for the synthesis of modified nucleoside analogues. chemicalbook.com These analogues can act as chain terminators or otherwise interfere with the viral RNA polymerase, thereby inhibiting the synthesis of functional viral mRNA. This application positions MTPI as a reagent in the development and study of potential antiviral agents that target nucleic acid synthesis.

Inhibition of Enzyme Activity (e.g., lp-pla2)Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme involved in the hydrolysis of phospholipids (B1166683) and is associated with inflammatory processes and various diseases.nih.govmedchemexpress.comThe inhibition of Lp-PLA2 is a significant therapeutic target, particularly for conditions like atherosclerosis and other neurological and cardiovascular disorders.nih.govmedchemexpress.comSpecific inhibitors, such as Darapladib, have been shown to sensitize cancer cells to ferroptosis by altering lipid metabolism.nih.gov

While potent and specific inhibitors for intracellular PLA2 enzymes are an active area of research, the direct role of this compound as an Lp-PLA2 inhibitor is not established in available literature. nih.gov However, the synthesis of complex enzyme inhibitors often requires versatile reagents. MTPI's capacity to act as a dehydrating agent and facilitate nucleophilic substitutions makes it a relevant tool in the broader field of medicinal chemistry, where it can be used to construct the core structures of novel enzyme inhibitors.

Pharmaceutical and Drug Discovery Applications

The chemical reactivity of MTPI makes it a valuable intermediate in the synthesis of complex organic molecules, including a variety of therapeutic agents.

Key Intermediate in Synthesis of Antiviral, Anticancer, and Anti-inflammatory DrugsThe development of new drugs is a cornerstone of modern medicine, with researchers continuously seeking to synthesize novel compounds or improve existing ones.thermofisher.comThe synthesis of complex molecules, such as those used for antiviral, anticancer, and anti-inflammatory therapies, often involves multi-step processes where specific chemical transformations are required.nih.govnih.govnih.gov

This compound serves as a key reagent that facilitates several types of crucial reactions. Its utility as an intermediate is not typically in being a structural part of the final drug molecule, but rather in enabling essential steps during the synthetic process. nih.goveskayiodine.com

Table 2: Key Chemical Reactions Facilitated by this compound

| Reaction Type | Description | Relevance in Drug Synthesis |

|---|---|---|

| Dehydration | Removes a water molecule from an alcohol to form an alkene. MTPI is effective under mild conditions. rsc.org | Creating carbon-carbon double bonds, which are common structural motifs in complex natural products and synthetic drugs. |

| Dehydrohalogenation | Removes a hydrogen and a halogen atom from a substrate. rsc.org | A standard method for introducing unsaturation into a molecule, modifying its shape and reactivity. |

| Nucleophilic Substitution | Transforms a 5'-hydroxyl group in a nucleoside to a 5'-deoxy-5'-iodo group. scbt.comchemicalbook.com | Essential for creating nucleoside analogues used in antiviral and anticancer therapies that target DNA or RNA synthesis. |

| Wittig Reaction Precursor | Serves as a precursor to Wittig reagents. | A powerful and widely used method for forming carbon-carbon double bonds with high stereochemical control, critical for building complex molecular skeletons. |

Antiviral Drug Synthesis : The creation of antiviral drugs, such as Nirmatrelvir or Remdesivir, involves the stereoselective synthesis of complex peptidomimetics and nucleoside analogues. nih.govmdpi.com Reagents that can facilitate dehydration and controlled substitutions are essential in these synthetic pathways.

Anticancer Drug Synthesis : The synthesis of novel anticancer agents often involves modifying natural products or creating hybrid molecules to target multiple cellular pathways simultaneously. nih.govnih.gov The reactions enabled by MTPI are instrumental in performing the necessary chemical modifications to build these complex structures.

Anti-inflammatory Drug Synthesis : Research into new non-steroidal anti-inflammatory drugs (NSAIDs) involves the synthesis of novel heterocyclic compounds derived from existing drug scaffolds. nih.govnih.gov Dehydrating agents like MTPI are valuable for key cyclization and modification steps in these synthetic routes. rsc.org

Modification of Drug Compounds for Enhanced Efficacy or Solubility

This compound (MTPI) is a significant reagent in medicinal chemistry and drug discovery, primarily utilized for the strategic modification of complex organic molecules to enhance their therapeutic properties. Its principal application lies in the chemical transformation of hydroxyl groups, which is a common functional group in many bioactive compounds.

The key reaction facilitated by MTPI is the conversion of a primary hydroxyl group (-OH) into an iodo (-I) group. This transformation is particularly valuable in the synthesis of nucleoside analogues, a critical class of antiviral and antitumor agents. For instance, research has demonstrated the use of MTPI in the iodination of 2'-deoxy-5-fluorouridine. This step is crucial for the subsequent reduction to produce 2',5'-dideoxy-5-fluorouridine, a compound synthesized for antitumor evaluation. Similarly, MTPI has been employed in the creation of other modified nucleosides, such as 1-(2',5'-dideoxy-beta-D-threo-pentofuranosyl)5-fluorouracil. In some cases, using an excess of MTPI on a nucleoside can lead to multiple iodination products, which can then be hydrogenated to form various derivatives for testing.

Beyond nucleosides, MTPI serves as a versatile reagent in the synthesis of other classes of therapeutic compounds. It has been used as a dehydrating agent in the development of a new, efficient synthesis for delta 6-estrogens. The ability to precisely modify a molecule's structure is fundamental to improving a drug's efficacy and can also be a strategy to alter its solubility, which is a critical factor for bioavailability. jddtonline.infonih.govpnrjournal.com Poorly water-soluble drugs often face challenges in formulation and absorption, and chemical modification is a key strategy to overcome these issues. jddtonline.infonih.gov

The following table summarizes research findings on the use of MTPI in modifying compounds for therapeutic potential.

| Starting Compound | Key Reagent | Resulting Compound/Intermediate | Therapeutic Goal |

|---|---|---|---|

| 2'-deoxy-5-fluorouridine | This compound | 5'-iodo-2',5'-dideoxy-5-fluorouridine | Synthesis of antitumor agent |

| Suitably protected estrogen | This compound | delta 6-estrogen | Creation of estrogen derivatives |

Materials Science Applications

In the field of materials science, phosphonium (B103445) salts like this compound are recognized for their diverse applications, contributing to the creation of materials with specialized and enhanced properties. ontosight.ai

Development of Novel Functional Materials

This compound and related phosphonium salts are valuable as precursors in the development of novel functional materials. ontosight.ai One of the significant areas of application is in the synthesis of ionic liquids. ontosight.ai Ionic liquids are salts that are liquid at low temperatures and possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them highly desirable for various applications, including as electrolytes in batteries, catalysts in chemical reactions, and as specialized solvents. ontosight.ai The phosphorus center in MTPI makes it a relevant component in the broader field of phosphorus chemistry, which intersects with the development of new materials for biological and industrial use. ontosight.ai The creation of such advanced functional materials is a cornerstone of innovation in electronics, energy, and healthcare. ox.ac.uk

Formulation of Polymers and Coatings with Enhanced Thermal Stability and Chemical Resistance

This compound is specifically noted for its application in formulating advanced polymers and coatings. Its incorporation into material formulations can significantly enhance key properties such as thermal stability and chemical resistance. This makes it a valuable component for creating high-performance materials designed to withstand harsh environmental or operational conditions. The development of such robust polymers and coatings is critical for industries like aerospace, automotive, and electronics, where durability and reliability are paramount. Research in this area focuses on creating new and improved polymers, including biodegradable polymers and polyolefins, with a focus on sustainable synthesis and optimized performance characteristics. ox.ac.uk

The table below outlines the role of MTPI in materials science.

| Application Area | Role of MTPI | Resulting Material/Property |

|---|---|---|

| Functional Materials | Precursor to ionic liquids | Ionic liquids for use as electrolytes, catalysts |

| Polymers and Coatings | Formulation additive | Enhanced thermal stability and chemical resistance |

Environmental Chemistry Perspectives

The application of specialized chemical reagents to address environmental challenges is a growing field of research. While direct, large-scale use of this compound in environmental remediation is not widely documented, its inherent chemical reactivity suggests potential applications.

Potential in Pollutant Remediation

The potential of this compound in pollutant remediation stems from its proven efficacy as a dehydrohalogenation reagent. rsc.org Dehydrohalogenation is a chemical reaction that eliminates a hydrogen halide from a substrate, a process that is highly relevant for the degradation of halogenated organic compounds. Many persistent environmental pollutants, such as certain pesticides and industrial solvents, are halogenated hydrocarbons.

Research has shown that MTPI can effectively induce dehydrohalogenation under mild conditions in aprotic solvents. rsc.org This capability could theoretically be harnessed to break down harmful halogenated pollutants into less toxic or more easily degradable substances. The process of environmental remediation often involves transforming pollutants into benign products, and chemical degradation pathways are a key component of this strategy. historymedjournal.comhistorymedjournal.com While techniques like bioremediation are often preferred for being environmentally friendly, chemical remediation offers a powerful alternative, especially for recalcitrant compounds that resist biological breakdown. historymedjournal.comhistorymedjournal.com

Further research would be required to explore the feasibility and efficiency of using MTPI for degrading specific environmental contaminants, but its fundamental chemical properties present a promising avenue for investigation in environmental chemistry.

The table below describes the potential environmental application of MTPI.

| Chemical Property | Potential Remediation Mechanism | Potential Target Pollutants |

|---|---|---|

| Dehydrohalogenation Agent | Removal of hydrogen halides to break down pollutant structure | Halogenated organic compounds (e.g., certain pesticides, industrial solvents) |

Solvent Effects and Reaction Condition Optimization

Aprotic Solvent Systems

Aprotic solvents, particularly polar aprotic ones, are frequently employed in reactions with methyltriphenoxyphosphonium iodide. These solvents lack acidic protons and are capable of solvating cations, which can significantly impact the reactivity of the phosphonium (B103445) salt.

Hexamethylphosphoric triamide (HMPT), a highly polar aprotic solvent, has traditionally been used in MTPI-induced reactions. rsc.org It is known to improve the selectivity of reactions by breaking up oligomers of lithium bases and accelerating SN2 reactions by effectively solvating cations, thereby generating more reactive, "bare" anions. wikipedia.org However, due to its carcinogenicity, safer alternatives have been sought. nih.gov

1,3-Dimethylimidazolidin-2-one (DMI), also known as N,N′-Dimethylethyleneurea, has emerged as an effective substitute for HMPT. wikipedia.orgsigmaaldrich.com DMI is a cyclic urea (B33335) with high thermal and chemical stability, a high boiling point, and strong polarity, making it an excellent solvent for a wide range of organic and inorganic compounds. wikipedia.orgmitsuichemicals.comwikipedia.org Research has demonstrated that DMI can effectively replace HMPT as the aprotic solvent in MTPI-mediated dehydration and dehydrohalogenation reactions, often under mild conditions. rsc.org This substitution is significant because earlier proposed mechanisms suggested that an interaction between the alcohol substrate and HMPT was a crucial mechanistic step. rsc.org The successful use of DMI indicates that the primary step is more likely the interaction between MTPI and the alcohol, leading to the displacement of a phenoxide group. rsc.org

| Property | 1,3-Dimethylimidazolidin-2-one (DMI) | Hexamethylphosphoric Triamide (HMPT) |

|---|---|---|

| CAS Number | 80-73-9 sigmaaldrich.com | 680-31-9 wikipedia.org |

| Molar Mass | 114.15 g·mol−1 wikipedia.org | 179.20 g/mol nih.gov |

| Boiling Point | 224–226 °C sigmaaldrich.com | 232 °C libretexts.org |

| Density | 1.056 g/mL at 25 °C sigmaaldrich.com | 1.03 g/mL at 25 °C |

| Dielectric Constant | ~37 (Implied high polarity) mitsuichemicals.com | 30 libretexts.org |

The choice between aprotic solvents like DMI and HMPT can influence not only the reaction's feasibility but also its efficiency and the distribution of resulting isomers. rsc.org In MTPI-induced dehydrations, for example, the solvent can affect the ratio of conjugated to non-conjugated diene products. rsc.orgelectronicsandbooks.com Studies comparing product geometric isomer distributions and conjugated versus non-conjugated triene product ratios have been instrumental in refining the understanding of the reaction mechanism. rsc.org The ability of polar aprotic solvents to solvate the phosphonium cation enhances the nucleophilicity of the accompanying iodide anion, which plays a key role in the subsequent steps of the reaction, such as the conversion of alcohols to iodides or in elimination pathways. wikipedia.org The use of DMI has been shown to yield products of high purity in good yields, demonstrating its effectiveness in accelerating anionic nucleophilic reactions through cation solvation. rsc.orgmitsuichemicals.com

Role of Other Inert Solvents (e.g., Benzene (B151609), Acetonitrile, Tetrahydrofuran, Dimethylformamide)

While highly polar aprotic solvents like DMI and HMPT are common, other inert solvents have also been utilized in reactions involving phosphonium salts. The selection of a solvent is often guided by its polarity, boiling point, and ability to dissolve reactants while remaining non-reactive under the reaction conditions.

Dimethylformamide (DMF) : A versatile polar aprotic solvent, DMF is frequently used in organic synthesis, particularly for reactions involving polar species like those in SN2 mechanisms. nih.gov Its high dielectric constant makes it effective at solvating cations and promoting nucleophilic substitution. libretexts.orgnih.gov

Acetonitrile : This is another polar aprotic solvent with a significant dielectric constant, capable of facilitating reactions involving ionic intermediates. libretexts.orgnih.gov

Tetrahydrofuran (THF) : A less polar ether-based solvent, THF is a common medium for many organometallic reactions. libretexts.org Its solvating power is moderate compared to DMF or DMSO.

Benzene : As a non-polar solvent, benzene is less effective at stabilizing ionic intermediates. Its use would be limited to reactions where charge separation is minimal. libretexts.org

The efficiency of MTPI-induced reactions in these solvents would be expected to correlate with their polarity and ability to support the ionic intermediates central to the mechanism.

| Solvent | Type | Relative Polarity rochester.edu | Dielectric Constant libretexts.org |

|---|---|---|---|

| Benzene | Non-polar Aprotic | 0.111 | 2.3 |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 7.5 |

| Acetonitrile | Polar Aprotic | 0.460 | 37.5 |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 38 |

Influence of Protic Solvents and Solvent-Reagent Interactions (e.g., Dimethyl Sulfoxide)

The introduction of protic solvents, which can act as hydrogen-bond donors, can dramatically alter the course of MTPI-mediated reactions. libretexts.org Even certain polar aprotic solvents can interact directly with the reagent, hindering its intended function.

A prime example is Dimethyl Sulfoxide (B87167) (DMSO), a highly polar aprotic solvent. wikipedia.orgnih.gov While it is a powerful solvent, its use in MTPI-induced dehydrations is problematic. rsc.orgelectronicsandbooks.com Studies have shown that a direct interaction occurs between DMSO and MTPI, which competes with the desired reaction pathway involving the alcohol substrate. rsc.orgelectronicsandbooks.com This interaction leads to the formation of dimethyl sulfide (B99878) as a significant byproduct, thus reducing the yield of the intended dehydration product. electronicsandbooks.com The polar sulfoxide group is thought to compete with the alcohol for the available MTPI, effectively lowering the efficiency of the dehydration process. electronicsandbooks.com Therefore, despite its utility in other contexts, DMSO is not a recommended solvent for MTPI-induced dehydrations. electronicsandbooks.com This highlights the critical importance of considering specific solvent-reagent interactions beyond general polarity.

In general protic solvents, the presence of acidic protons (like in alcohols or water) can solvate and stabilize anions, such as the iodide ion, through hydrogen bonding. reddit.com This can reduce the nucleophilicity of the anion, potentially slowing down SN2-type processes that are often a part of MTPI reaction mechanisms.

Utilization of Ionic Liquids as Reaction Media or Co-solvents

Ionic liquids (ILs) are organic salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and tunable solvating properties. mdpi.com They represent a distinct class of reaction media that can significantly influence reaction rates and mechanisms.

While specific studies detailing the use of ionic liquids with this compound are not prevalent, the general principles of ILs as solvents for nucleophilic substitution reactions are highly relevant. rsc.org For reactions following an SN2 mechanism, the rate can be faster in ionic liquids than in non-polar conventional solvents like benzene, but potentially slower than in highly polar solvents like acetone. rsc.org The unique ionic environment of an IL can stabilize charged transition states. The properties of an IL can be finely tuned by changing the cation and anion, allowing for optimization of the reaction environment. mdpi.com For instance, ILs have been used to enhance the solubility of reactants and to facilitate the separation and recycling of catalysts. mdpi.commdpi.com Given that MTPI reactions involve ionic intermediates, it is plausible that conducting these reactions in a suitable ionic liquid could offer advantages in terms of reaction rate, selectivity, and process sustainability. rsc.org The iodide anion of MTPI could also interact with or be exchanged within the ionic liquid medium, potentially opening up different reactivity patterns. nih.gov

Analytical and Characterization Techniques in Research on Methyltriphenoxyphosphonium Iodide

Spectroscopic Analysis (NMR, IR) for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable tools for probing the molecular structure of MTPI and investigating the mechanisms of reactions in which it participates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the MTPI molecule. Both ¹H NMR and ³¹P NMR are particularly valuable.

¹H NMR: The proton NMR spectrum of MTPI reveals the presence of the methyl (CH₃) and phenoxy (C₆H₅O) groups. The chemical shifts and splitting patterns of the proton signals help to confirm the connectivity of these groups to the central phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is a powerful technique for studying phosphorus-containing compounds. organicchemistrydata.org The ³¹P NMR spectrum of MTPI shows a characteristic signal whose chemical shift is indicative of the quaternary phosphonium (B103445) salt structure. organicchemistrydata.orgyoutube.comnih.gov The range for ³¹P NMR chemical shifts is broad, typically from +250 to -250 ppm. youtube.com In mechanistic studies, ³¹P NMR can be used to track the transformation of MTPI and identify phosphorus-containing intermediates and products, providing insights into the reaction pathway. For instance, in dehydration reactions, the interaction of MTPI with an alcohol leads to the displacement of a phenoxide group, a process that can be monitored by observing changes in the ³¹P NMR spectrum. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in MTPI. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of phenoxy groups is confirmed by characteristic absorptions for C-H stretching and bending vibrations of the aromatic rings.

The P-O-C bond vibrations also give rise to distinct signals in the IR spectrum.

The C-I bond, present in the iodide counter-ion, has characteristic stretching vibration absorptions at wavenumbers between 500 and 600 cm⁻¹. docbrown.info